3-[4-(3-Methylbenzoyl)-1-piperazinyl]propanoic acid hydrochloride 3-[4-(3-Methylbenzoyl)-1-piperazinyl]propanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1211511-21-5
VCID: VC3052655
InChI: InChI=1S/C15H20N2O3.ClH/c1-12-3-2-4-13(11-12)15(20)17-9-7-16(8-10-17)6-5-14(18)19;/h2-4,11H,5-10H2,1H3,(H,18,19);1H
SMILES: CC1=CC(=CC=C1)C(=O)N2CCN(CC2)CCC(=O)O.Cl
Molecular Formula: C15H21ClN2O3
Molecular Weight: 312.79 g/mol

3-[4-(3-Methylbenzoyl)-1-piperazinyl]propanoic acid hydrochloride

CAS No.: 1211511-21-5

Cat. No.: VC3052655

Molecular Formula: C15H21ClN2O3

Molecular Weight: 312.79 g/mol

* For research use only. Not for human or veterinary use.

3-[4-(3-Methylbenzoyl)-1-piperazinyl]propanoic acid hydrochloride - 1211511-21-5

Specification

CAS No. 1211511-21-5
Molecular Formula C15H21ClN2O3
Molecular Weight 312.79 g/mol
IUPAC Name 3-[4-(3-methylbenzoyl)piperazin-1-yl]propanoic acid;hydrochloride
Standard InChI InChI=1S/C15H20N2O3.ClH/c1-12-3-2-4-13(11-12)15(20)17-9-7-16(8-10-17)6-5-14(18)19;/h2-4,11H,5-10H2,1H3,(H,18,19);1H
Standard InChI Key IYDXSMWYIAAMRX-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C(=O)N2CCN(CC2)CCC(=O)O.Cl
Canonical SMILES CC1=CC(=CC=C1)C(=O)N2CCN(CC2)CCC(=O)O.Cl

Introduction

3-[4-(3-Methylbenzoyl)-1-piperazinyl]propanoic acid hydrochloride is a complex organic compound featuring a piperazine ring and a methylbenzoyl group. This compound is of significant interest in various fields, including pharmaceuticals, agrochemicals, and dyestuffs, due to its unique chemical properties.

Synthesis and Production

The synthesis of this compound typically involves multiple steps, starting with the reaction of 3-methylbenzoyl chloride with piperazine to form an intermediate. This intermediate is then reacted with propanoic acid under specific conditions to yield the final product. Industrial production involves similar synthetic routes but on a larger scale, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions and Applications

3-[4-(3-Methylbenzoyl)-1-piperazinyl]propanoic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Reaction TypeReagentsConditions
OxidationPotassium permanganateAcidic medium
ReductionLithium aluminum hydrideDry ether
SubstitutionAlkyl halidesPresence of a base like sodium hydroxide

Research Applications

This compound has several scientific research applications:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

  • Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

  • Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.

Safety and Handling

While specific safety data for 3-[4-(3-Methylbenzoyl)-1-piperazinyl]propanoic acid hydrochloride is not detailed in the search results, compounds with similar structures often require careful handling due to potential toxicity and irritation risks. General precautions include wearing protective gear and following standard laboratory safety protocols.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator